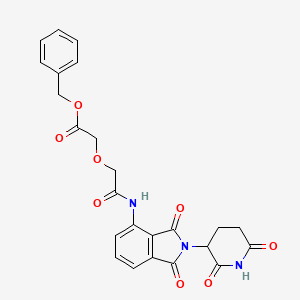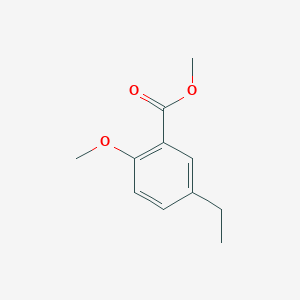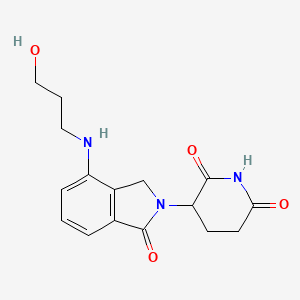
Lenalidomide-C3-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-C3-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a chemical analog of thalidomide, with antineoplastic, antiangiogenic, pro-erythropoietic, and immunomodulatory properties . It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves several steps. One common method includes the bromination of glutarimide in the presence of acetic acid and bromine to give 3-bromopiperidine-2,6-dione. This is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in DMF and K2CO3 to provide the intermediate compound. Hydrogenation of this intermediate yields lenalidomide .
Industrial Production Methods: Industrial production of lenalidomide follows similar synthetic routes but is optimized for higher efficiency and yield. The process involves careful control of reaction conditions and purification steps to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Lenalidomide-C3-OH undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions include various hydroxylated, aminated, and halogenated derivatives of lenalidomide .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-C3-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the effects of structural modifications on biological activity.
Biology: this compound is used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: It is a key compound in the development of new therapeutic agents for cancer and autoimmune diseases.
Industry: this compound is used in the pharmaceutical industry for the synthesis of related compounds and drug formulations
Wirkmechanismus
Lenalidomide-C3-OH exerts its effects by modulating the activity of the E3 ubiquitin ligase complex protein, cereblon. This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3. This degradation results in the inhibition of tumor cell proliferation and the enhancement of immune responses .
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound of lenalidomide, known for its teratogenic effects but also used in the treatment of certain cancers.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties but greater potency.
CC-122: A newer compound with similar mechanisms of action but different molecular targets.
Uniqueness: Lenalidomide-C3-OH is unique in its specific interaction with cereblon and its ability to modulate the immune system while exhibiting fewer side effects compared to thalidomide. Its structural modifications enhance its therapeutic efficacy and reduce toxicity .
Eigenschaften
Molekularformel |
C16H19N3O4 |
|---|---|
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
3-[7-(3-hydroxypropylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H19N3O4/c20-8-2-7-17-12-4-1-3-10-11(12)9-19(16(10)23)13-5-6-14(21)18-15(13)22/h1,3-4,13,17,20H,2,5-9H2,(H,18,21,22) |
InChI-Schlüssel |
GOVZMXJRNCWSTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



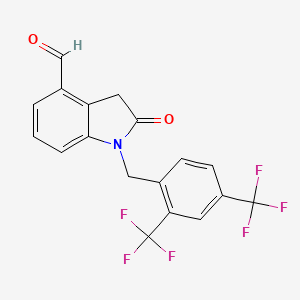
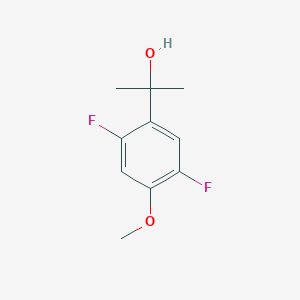

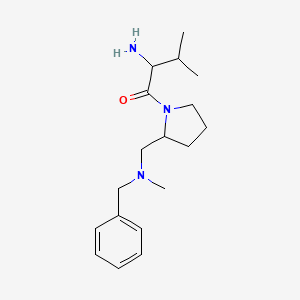
![3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14773814.png)
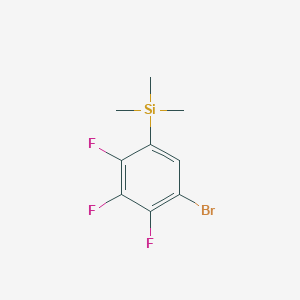
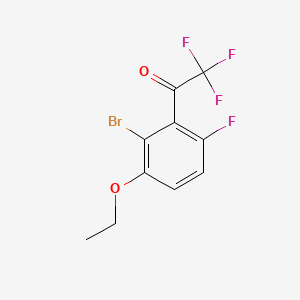
![tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate](/img/structure/B14773839.png)
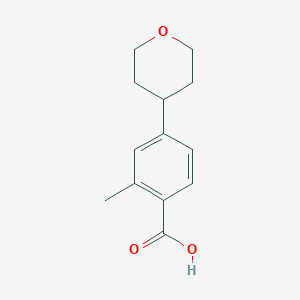
![Tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate](/img/structure/B14773864.png)

